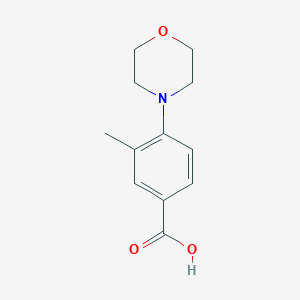
3-Methyl-4-morpholin-4-yl-benzoic acid
Overview
Description
3-Methyl-4-morpholin-4-yl-benzoic acid is a chemical compound with the molecular weight of 221.26 . It is also known by its IUPAC name 3-methyl-4-(4-morpholinyl)benzoic acid .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H15NO3/c1-9-8-10 (12 (14)15)2-3-11 (9)13-4-6-16-7-5-13/h2-3,8H,4-7H2,1H3, (H,14,15) . This indicates the specific arrangement of atoms in the molecule.
Scientific Research Applications
Corrosion Inhibition
Research has shown that certain compounds structurally related to 3-Methyl-4-morpholin-4-yl-benzoic acid, such as benzimidazole derivatives, have been utilized as corrosion inhibitors. These compounds have demonstrated effectiveness in inhibiting corrosion of steel in acidic environments, with studies revealing high inhibition efficiency and mixed-type inhibition behavior (Rbaa et al., 2020).
Anticorrosive and Spectroscopic Analysis
Compounds with structural similarities to this compound have been synthesized and characterized, with their anticorrosive activity being evaluated through various techniques like potentiodynamic polarization and impedance spectroscopy. These studies also include quantum mechanical investigations to assess corrosion behavior (Rbaa et al., 2020).
Pharmaceutical Applications
Various derivatives of morpholine, akin to this compound, have been synthesized and studied for their pharmacological actions, such as local anesthetic activity. These studies focus on the relationship between molecular structure and pharmacological efficacy, providing insights into the potential therapeutic applications of these compounds (Oelschläger et al., 2001).
Antifungal Drug Development
Research into derivatives of morpholine, similar to this compound, has explored their use in the development of antifungal drugs. These studies include examining the mutagenic effects and potential carcinogenicity of these compounds, which is crucial for developing safe and effective therapeutic agents (Bushuieva et al., 2022).
Material Science and Polymer Chemistry
In the field of material science and polymer chemistry, compounds related to this compound have been utilized in the synthesis of polymers. These studies focus on increasing the hydrophilicity of polylactides, highlighting the versatility of morpholine derivatives in polymer chemistry (Wang & Feng, 1997).
Safety and Hazards
The safety data sheet for a similar compound, 3-(Morpholin-4-ylmethyl)benzoic acid hydrochloride hydrate, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, ingestion, and inhalation, and to use personal protective equipment when handling the compound .
Future Directions
Mechanism of Action
Target of Action
The primary target of 3-Methyl-4-morpholin-4-yl-benzoic acid (4MBA) is the enzymes involved in the synthesis of DNA and RNA . These enzymes play a crucial role in the replication process, which is essential for bacterial growth .
Mode of Action
4MBA interacts with its targets by inhibiting the synthesis of DNA and RNA . This inhibition disrupts the replication process, thereby preventing the growth and proliferation of bacteria .
Biochemical Pathways
The affected biochemical pathway is the DNA and RNA synthesis pathway . By inhibiting the enzymes involved in this pathway, 4MBA disrupts the normal functioning of the pathway, leading to downstream effects such as the prevention of bacterial growth .
Result of Action
The molecular and cellular effects of 4MBA’s action include the inhibition of DNA and RNA synthesis, which leads to the prevention of bacterial growth .
Action Environment
properties
IUPAC Name |
3-methyl-4-morpholin-4-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-9-8-10(12(14)15)2-3-11(9)13-4-6-16-7-5-13/h2-3,8H,4-7H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFJKSKWRBZDCKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50594222 | |
| Record name | 3-Methyl-4-(morpholin-4-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50594222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
197445-65-1 | |
| Record name | 3-Methyl-4-(morpholin-4-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50594222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


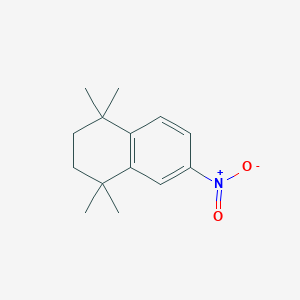
![5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B169599.png)

![2-mercapto-3-methyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B169612.png)
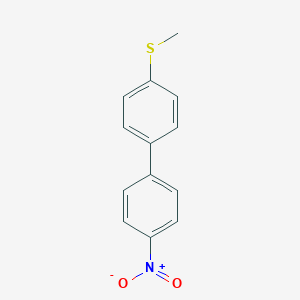
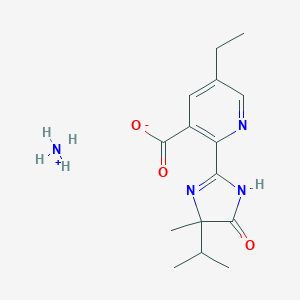

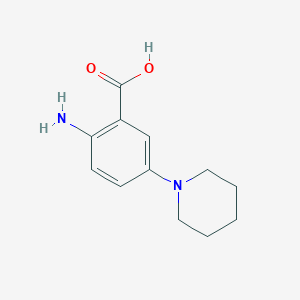

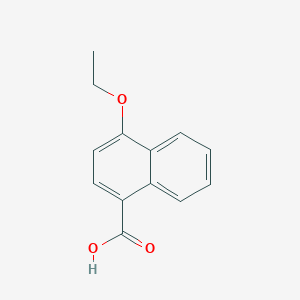


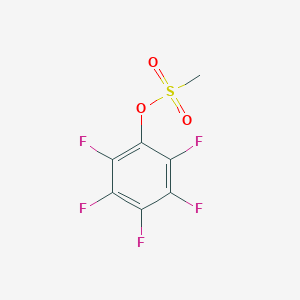
![7-Benzyl-1,4-dioxa-7-aza-spiro[4.5]decane](/img/structure/B169633.png)